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molecular formula C14H6N6O12 B1673151 Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- CAS No. 20062-22-0

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Cat. No. B1673151
M. Wt: 450.23 g/mol
InChI Key: YSIBQULRFXITSW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1cc([N+](=O)[O-])c(CCc2c([N+](=O)[O-])cc([N+](=O)[O-])cc2[N+](=O)[O-])c([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:33][C:34]1=[C:43]([Cl:44])[C:41](=[O:42])[C:39]([Cl:40])=[C:37]([Cl:38])[C:35]1=[O:36].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:16][CH2:17][c:18]2[c:19]([N+:30](=[O:31])[O-:32])[cH:20][c:21]([N+:27](=[O:28])[O-:29])[cH:22][c:23]2[N+:24](=[O:25])[O-:26])[c:6]([N+:13](=[O:14])[O-:15])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1.[c:45]1([CH3:46])[c:47]([CH3:48])[cH:49][cH:50][cH:51][cH:52]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH:16]=[CH:17][c:18]2[c:19]([N+:30](=[O:31])[O-:32])[cH:20][c:21]([N+:27](=[O:28])[O-:29])[cH:22][c:23]2[N+:24](=[O:25])[O-:26])[c:6]([N+:13](=[O:14])[O-:15])[cH:7][c:8]([N+:10](=[O:11])[O-:12])[cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1C(Cl)=C(Cl)C(=O)C(Cl)=C1Cl
Name
O=[N+]([O-])c1cc([N+](=O)[O-])c(CCc2c([N+](=O)[O-])cc([N+](=O)[O-])cc2[N+](=O)[O-])c([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cc([N+](=O)[O-])c(CCc2c([N+](=O)[O-])cc([N+](=O)[O-])cc2[N+](=O)[O-])c([N+](=O)[O-])c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1C

Outcomes

Product
Name
Type
product
Smiles
O=[N+]([O-])c1cc([N+](=O)[O-])c(C=Cc2c([N+](=O)[O-])cc([N+](=O)[O-])cc2[N+](=O)[O-])c([N+](=O)[O-])c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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